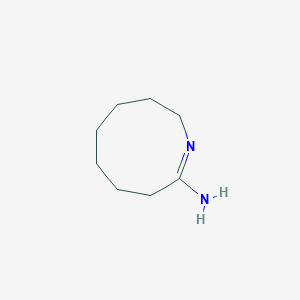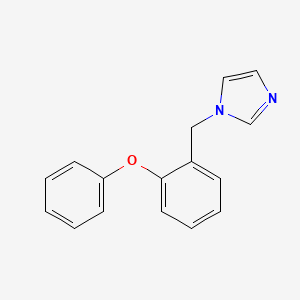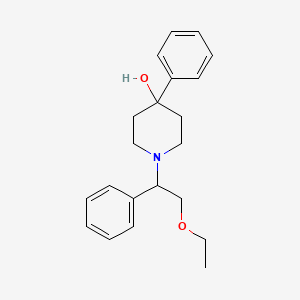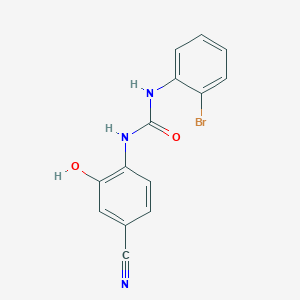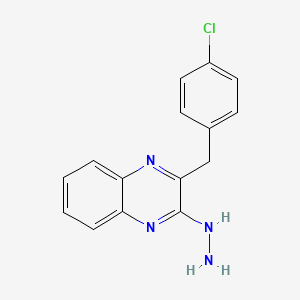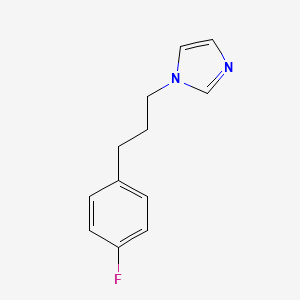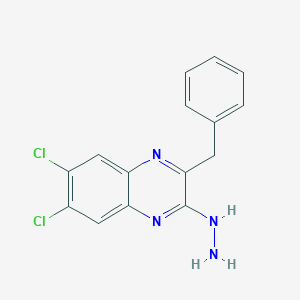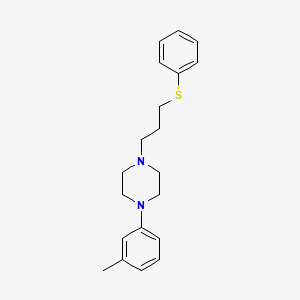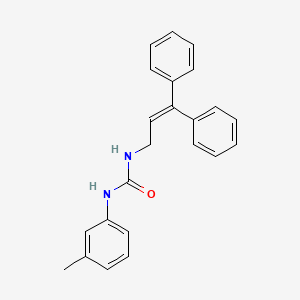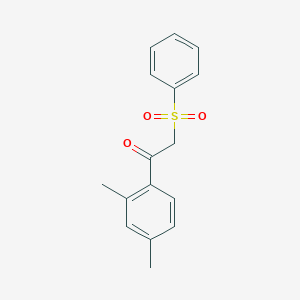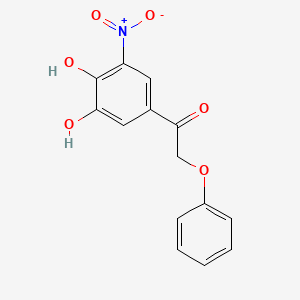
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihidroxi-5-nitrofenil)-2-fenoxietanona es un compuesto químico conocido por su estructura y propiedades únicas. Presenta un anillo fenilo sustituido con grupos hidroxilo y nitro, y una porción de etanona unida a un grupo fenoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3,4-dihidroxi-5-nitrofenil)-2-fenoxietanona generalmente involucra la reacción de 3,4-dihidroxi-5-nitrobenzaldehído con ácido fenoxiacético bajo condiciones específicas. La reacción a menudo se lleva a cabo en presencia de un catalizador, como un ácido o base fuerte, para facilitar la formación del producto deseado. Las condiciones de reacción, incluyendo la temperatura y la elección del solvente, juegan un papel crucial en la determinación del rendimiento y la pureza del compuesto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y rentabilidad. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3,4-Dihidroxi-5-nitrofenil)-2-fenoxietanona experimenta varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar quinonas.
Reducción: El grupo nitro puede reducirse a un grupo amino.
Sustitución: Los grupos hidroxilo fenólicos pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo pueden utilizarse para reacciones de sustitución.
Productos principales
Oxidación: Quinonas.
Reducción: Derivados de amino.
Sustitución: Compuestos fenólicos alquilados o acilados.
Aplicaciones Científicas De Investigación
1-(3,4-Dihidroxi-5-nitrofenil)-2-fenoxietanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga su potencial como inhibidor de enzimas, particularmente dirigido a la catecol-O-metiltransferasa (COMT).
Medicina: Se explora su potencial terapéutico en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de la inhibición de la catecol-O-metiltransferasa (COMT), una enzima involucrada en el metabolismo de las catecolaminas. Al inhibir la COMT, el compuesto aumenta los niveles de neurotransmisores como la dopamina, lo que puede ser beneficioso en el tratamiento de afecciones como la enfermedad de Parkinson. Los objetivos moleculares incluyen el sitio activo de la COMT, donde el compuesto se une y evita que la enzima catalice la metilación de los sustratos de catecol .
Comparación Con Compuestos Similares
Compuestos similares
Entacapona: Otro inhibidor de la COMT utilizado en el tratamiento de la enfermedad de Parkinson.
Tolcapona: Un inhibidor de la COMT con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
Unicidad
1-(3,4-Dihidroxi-5-nitrofenil)-2-fenoxietanona es única debido a su patrón de sustitución específico en el anillo fenilo, que le confiere propiedades electrónicas y estéricas distintas. Esta singularidad puede influir en su afinidad de unión y selectividad hacia la COMT en comparación con otros inhibidores como la entacapona y la tolcapona .
Propiedades
Fórmula molecular |
C14H11NO6 |
|---|---|
Peso molecular |
289.24 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxy-5-nitrophenyl)-2-phenoxyethanone |
InChI |
InChI=1S/C14H11NO6/c16-12-7-9(6-11(14(12)18)15(19)20)13(17)8-21-10-4-2-1-3-5-10/h1-7,16,18H,8H2 |
Clave InChI |
JFIYNCBDNTXFDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


